(E)-2-(4-Chlorobenzylidene)-5-methylbenzofuran-3(2H)-one
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Overview
Description
(E)-2-(4-Chlorobenzylidene)-5-methylbenzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-Chlorobenzylidene)-5-methylbenzofuran-3(2H)-one typically involves the condensation of 4-chlorobenzaldehyde with 5-methylbenzofuran-3(2H)-one. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-Chlorobenzylidene)-5-methylbenzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated possible applications in the development of new pharmaceuticals, particularly for treating infections and inflammatory conditions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (E)-2-(4-Chlorobenzylidene)-5-methylbenzofuran-3(2H)-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(4-Chlorobenzylidene)-3,4-dihydro-2H-pyrrole-based pyrrolinium salts
- 3-(4-Substituted benzylidene)-2H-pyrido[1,2-a]pyrimidine 2,4-(3H)-diones
Uniqueness
(E)-2-(4-Chlorobenzylidene)-5-methylbenzofuran-3(2H)-one is unique due to its specific structural features, such as the benzofuran core and the chlorobenzylidene moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C16H11ClO2 |
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Molecular Weight |
270.71 g/mol |
IUPAC Name |
(2E)-2-[(4-chlorophenyl)methylidene]-5-methyl-1-benzofuran-3-one |
InChI |
InChI=1S/C16H11ClO2/c1-10-2-7-14-13(8-10)16(18)15(19-14)9-11-3-5-12(17)6-4-11/h2-9H,1H3/b15-9+ |
InChI Key |
HKGNMIRZIKDJRD-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)O/C(=C/C3=CC=C(C=C3)Cl)/C2=O |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC3=CC=C(C=C3)Cl)C2=O |
Origin of Product |
United States |
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